molecular formula C13H10N2 B14722090 3-Methylbenzo[f][1,7]naphthyridine CAS No. 13084-81-6

3-Methylbenzo[f][1,7]naphthyridine

Cat. No.: B14722090
CAS No.: 13084-81-6
M. Wt: 194.23 g/mol
InChI Key: UQBFMEZGPOKSSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methylbenzo[f][1,7]naphthyridine is a synthetically derived organic compound based on the benzo[f][1,7]naphthyridine core, a nitrogen-containing heterocyclic system of significant interest in medicinal and synthetic chemistry. As a research chemical, it serves as a privileged scaffold for the design and development of novel bioactive molecules. The benzo[f][1,7]naphthyridine structure is a key pharmacophore in several biologically active compounds. Notably, derivatives of this scaffold have demonstrated potent cytotoxic activity against a range of human cancer cell lines, including lung (NCI-H23), colon (HCT-15), and breast (MDA-MB-231) cancers . Some related compounds function as potent inhibitors of human topoisomerase IIα , an enzyme that is a well-established target for cancer chemotherapy, by acting as topoisomerase poisons . Beyond oncology research, the structural motif is also being explored in neurological disorders . Analogous compounds, specifically benzo[b][1,6]naphthyridines, have shown low-micromolar potency as inhibitors of monoamine oxidase B (MAO-B), a target for Parkinson's and Alzheimer's diseases . The natural aaptamine alkaloid, which contains a 1,6-naphthyridine core, further highlights the broad potential of this structural class in drug discovery . This compound is presented as a key chemical building block for synthetic and medicinal chemistry applications, including Structure-Activity Relationship (SAR) studies and the construction of more complex polyheterocyclic systems. It is ideal for researchers investigating new anticancer agents, central nervous system (CNS) active compounds, and novel enzyme inhibitors. This product is labeled with "For Research Use Only (RUO)" and is intended for laboratory research purposes. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13084-81-6

Molecular Formula

C13H10N2

Molecular Weight

194.23 g/mol

IUPAC Name

3-methylbenzo[f][1,7]naphthyridine

InChI

InChI=1S/C13H10N2/c1-9-6-7-11-10-4-2-3-5-12(10)14-8-13(11)15-9/h2-8H,1H3

InChI Key

UQBFMEZGPOKSSW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C3=CC=CC=C3N=C2

Origin of Product

United States

Advanced Synthetic Methodologies for Benzo F 1 2 Naphthyridines, with Specific Reference to 3 Methylated Systems

Foundational Cyclization Strategies for the Benzo[f]nih.govthieme-connect.deNaphthyridine Core

Classical cyclization reactions remain a cornerstone for the synthesis of the benzo[f] nih.govthieme-connect.denaphthyridine framework. These methods often involve the construction of one of the pyridine (B92270) rings onto a pre-existing quinoline (B57606) or isoquinoline-like precursor.

Skraup-Type Intramolecular Cyclization Protocols

The Skraup synthesis, a well-established method for quinoline synthesis, can be adapted to construct the benzo[f] nih.govthieme-connect.denaphthyridine skeleton. mdpi.comwikipedia.org This typically involves the reaction of an appropriate aminoquinoline derivative with glycerol (B35011) in the presence of an oxidizing agent and a dehydrating agent, such as sulfuric acid. mdpi.comwikipedia.org While a powerful tool, the often harsh reaction conditions can limit the scope of compatible functional groups. For the synthesis of a 3-methylated system, a precursor such as a 3-aminoquinoline (B160951) bearing a methyl group at the appropriate position would be required. The general Skraup reaction is known to sometimes be violent, though the use of ferrous sulfate (B86663) can help to control the reaction. wikipedia.org Arsenic acid can be used as an alternative to nitrobenzene (B124822) as the oxidizing agent, resulting in a less vigorous reaction. wikipedia.org

A modified Skraup synthesis has been utilized to prepare 5,10-dihydrobenzo[b] nih.govnih.govnaphthyridin-10-one by heating 2,6-dichloro-3-nitrobenzoic acid in 6-methoxy-3-pyridinamine, followed by treatment with sulfuric acid. nih.gov This highlights the adaptability of Skraup-type conditions for creating fused naphthyridine systems.

Friedländer Condensation Approaches to Naphthyridine Frameworks

The Friedländer annulation is another classical and widely used method for the synthesis of quinolines and, by extension, benzo-fused naphthyridines. nih.gov This reaction involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an activated methylene (B1212753) group (e.g., a ketone or β-ketoester). nih.govnih.gov

For the synthesis of benzo[f] nih.govthieme-connect.denaphthyridines, a suitably functionalized 3-aminoquinoline-4-carbaldehyde (B3355732) could be reacted with a ketone like acetone (B3395972) to introduce a methyl group at the desired position. The reaction is often catalyzed by acids or bases. nih.gov A key advantage of the Friedländer synthesis is the unambiguous regiochemistry of the cyclization. For instance, a modified Friedländer reaction of 3-aminoquinaldehyde with 2-acetylpyridine (B122185) in ethanol (B145695) with sodium hydroxide (B78521) has been used to prepare 2-(pyridin-2-yl)benzo[b] nih.govnih.govnaphthyridine. nih.gov This demonstrates the potential for creating substituted naphthyridine systems.

Reaction Starting Materials Key Reagents Product Reference
Skraup SynthesisAniline, GlycerolSulfuric Acid, NitrobenzeneQuinoline wikipedia.org
Friedländer Condensationo-Aminoaryl aldehyde/ketone, Activated methylene compoundAcid or BaseQuinolines/Naphthyridines nih.govnih.gov

Convergent Multicomponent Reaction (MCR) Paradigms

Multicomponent reactions (MCRs) offer a powerful and efficient approach to complex molecules like benzo[f] nih.govthieme-connect.denaphthyridines in a single synthetic operation, promoting atom economy and reducing synthetic steps.

Ugi-Based Three-Component Reactions (Ugi-3CR) for Benzo[f]nih.govthieme-connect.deNaphthyridine Construction

The Ugi three-component reaction (Ugi-3CR) has been successfully employed in a cascade process to synthesize 5-aryl-benzo[f] nih.govthieme-connect.denaphthyridines. mdpi.comnih.govdntb.gov.ua This one-pot process involves the reaction of a tri-functional dienophile-containing ester-aniline, a substituted benzaldehyde, and an isocyanide. mdpi.comnih.govdntb.gov.ua The initial Ugi reaction is followed by an intramolecular aza-Diels-Alder cycloaddition and subsequent aromatization. mdpi.comnih.govdntb.gov.ua Microwave assistance has been shown to improve the efficiency of this cascade process. researchgate.net The synthesis of methyl 3-benzyl-2-morpholino-5-phenylbenzo[f] nih.govthieme-connect.denaphthyridine-1-carboxylate has been reported using this methodology. mdpi.com

Povarov Reaction as a Synthetic Avenue to Naphthyridine Derivatives

The Povarov reaction, a formal aza-Diels-Alder reaction, is a three-component reaction involving an aromatic amine, an aldehyde, and an activated alkene or alkyne to form tetrahydroquinoline derivatives, which can be subsequently oxidized to quinolines. researchgate.netmdpi.com This reaction can be adapted for the synthesis of benzo[f] nih.govthieme-connect.denaphthyridine derivatives. For example, an FeCl3-catalyzed Povarov reaction has been utilized for the synthesis of dibenzo[b,f]- nih.govthieme-connect.de-naphthyridines. researchgate.net The reaction proceeds through the initial formation of an imine from the aromatic amine and aldehyde, which then undergoes a [4+2] cycloaddition with the dienophile. researchgate.net

Intramolecular and Intermolecular Cycloaddition Reactions in Naphthyridine Synthesis

Cycloaddition reactions provide a powerful and stereocontrolled method for the construction of the naphthyridine core.

Intramolecular [4+2] cycloaddition reactions have been utilized in the synthesis of fused 1,5-naphthyridine (B1222797) systems. mdpi.com For instance, aldimines derived from 3-aminopyridine (B143674) and aldehydes containing an alkyne group can undergo an intramolecular cycloaddition in the presence of a Lewis acid like BF₃·Et₂O to yield fused naphthyridines. mdpi.com

Aza-Diels-Alder Cycloaddition in Benzo[f]mdpi.comnumberanalytics.comNaphthyridine Formation

The aza-Diels-Alder reaction, a modification of the Diels-Alder reaction where a nitrogen atom replaces a carbon in the diene or dienophile, is a powerful tool for constructing nitrogen-containing heterocyclic systems. wikipedia.org This cycloaddition can proceed through either a concerted or a stepwise mechanism. wikipedia.org In the context of benzo[f] mdpi.comnumberanalytics.comnaphthyridine synthesis, this reaction has been utilized in cascade processes. For instance, a one-pot synthesis involving an Ugi three-component reaction followed by an intramolecular aza-Diels-Alder cycloaddition has been reported to produce polysubstituted 5-aryl-benzo[f] mdpi.comnumberanalytics.comnaphthyridines. mdpi.comresearchgate.net This method takes advantage of in situ generated aza-dienes and dienophiles, leading to the formation of an oxa-bridged intermediate which, upon acid-triggered dehydration and subsequent oxidation, yields the aromatic benzo[f] mdpi.comnumberanalytics.comnaphthyridine core. mdpi.com

While specific examples detailing the direct synthesis of 3-methylbenzo[f] mdpi.comnumberanalytics.comnaphthyridine using this method are not prevalent in the reviewed literature, the reported syntheses of related derivatives, such as methyl 3-benzyl-2-morpholino-5-phenylbenzo[f] mdpi.comnumberanalytics.comnaphthyridine-1-carboxylate, demonstrate the feasibility of incorporating substitution at the position analogous to C3. mdpi.com The flexibility of the Ugi reaction allows for the introduction of various substituents, suggesting that a precursor bearing a methyl group at the appropriate position could potentially lead to the desired 3-methylated system.

Transition Metal-Catalyzed Coupling Reactions in Naphthyridine Synthesis

Transition metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.

The Sonogashira coupling, a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone method for forming carbon-carbon bonds. numberanalytics.comwikipedia.org This reaction is prized for its mild conditions and broad substrate scope, finding extensive use in the synthesis of natural products, pharmaceuticals, and complex organic materials. numberanalytics.comwikipedia.orglibretexts.org

In the synthesis of naphthyridine-containing systems, Sonogashira coupling has been employed for the functionalization of precursors. For example, it has been used in a sequence to produce substituted 3,4-dihydro-1,8-naphthyridin-2(1H)-ones. nih.gov In this approach, an alkyne-bearing precursor is first subjected to a Sonogashira coupling with an aryl halide, and the resulting product then undergoes an intramolecular inverse electron-demand Diels-Alder reaction to form the naphthyridinone ring. nih.gov This demonstrates the utility of Sonogashira coupling in introducing aryl substituents that become part of the final heterocyclic structure.

Furthermore, copper-free Sonogashira coupling protocols have been developed to functionalize alkyne-containing proteins and peptides in aqueous media, showcasing the reaction's versatility and compatibility with complex biomolecules. nih.gov While direct application to 3-methylbenzo[f] mdpi.comnumberanalytics.comnaphthyridine is not explicitly detailed, the Sonogashira reaction represents a key strategic tool for introducing alkynyl moieties into precursors, which can then be further elaborated or cyclized to form the target naphthyridine ring system with a methyl group at the desired position. For instance, a precursor containing a halogen at a position destined to be part of the benzo[f] mdpi.comnumberanalytics.comnaphthyridine core could be coupled with a methyl-containing alkyne.

Enhanced Reaction Conditions and Techniques in Heterocyclic Synthesis

The development of novel reaction conditions and techniques plays a crucial role in advancing synthetic efficiency, often leading to shorter reaction times, higher yields, and improved environmental profiles.

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful technique for accelerating a wide range of organic reactions. researchgate.netpsu.edu The use of microwave irradiation can lead to dramatic reductions in reaction times, increased yields, and enhanced selectivity. researchgate.netresearchgate.net

MAOS has also been utilized in the synthesis of other naphthyridine derivatives. For instance, the synthesis of 3,4-dihydro-1,8-naphthyridin-2(1H)-ones has been achieved via a microwave-activated inverse electron-demand Diels-Alder reaction. nih.gov Similarly, microwave-assisted Sonogashira coupling has been used to prepare novel 2-[6-(arylethynyl)pyridin-3-yl]-1H-benzimidazole derivatives, demonstrating the broad applicability of this technique in heterocyclic synthesis. researchgate.net The efficiency and speed of MAOS make it a highly attractive method for the construction of complex heterocyclic scaffolds like 3-methylbenzo[f] mdpi.comnumberanalytics.comnaphthyridine, potentially accelerating key cyclization or functionalization steps.

Synthetic Strategy Considerations for 3-Methylbenzo[f]mdpi.comnumberanalytics.comNaphthyridine Derivatives

Several general strategies for the synthesis of fused naphthyridines can be adapted for the preparation of 3-methylbenzo[f] mdpi.comnumberanalytics.comnaphthyridine. These include cyclization reactions like the Skraup and Friedländer syntheses, as well as cycloaddition processes. nih.govnih.gov For instance, a modified Skraup reaction, involving the Michael addition of an amino-isoquinoline with a vinyl ketone, has been used to prepare a methyl-substituted benzo[c] mdpi.comwikipedia.orgnaphthyridine. nih.gov This suggests that a similar approach, starting with an appropriately substituted amino-quinoline derivative, could potentially yield the benzo[f] mdpi.comnumberanalytics.comnaphthyridine core.

The reactivity of the benzo[f] mdpi.comnumberanalytics.comnaphthyridine system itself can also be exploited to introduce substituents. Studies on the reactivity of 2-methyl-6-phenylbenzo[c] mdpi.comnumberanalytics.comnaphthyridine have shown that it can undergo alkylation, oxidation, and electrophilic substitution reactions. nsc.ru Furthermore, the introduction of a chloro group at the 4-position allows for subsequent nucleophilic substitution reactions. nsc.ru This indicates that a pre-formed benzo[f] mdpi.comnumberanalytics.comnaphthyridine core could potentially be functionalized at a later stage, although direct methylation at the 3-position would depend on the regioselectivity of the chosen reaction.

A plausible synthetic approach for 3-methylbenzo[f] mdpi.comnumberanalytics.comnaphthyridine could involve a multi-step sequence starting from readily available precursors. For example, a Friedländer-type condensation of a suitably substituted 3-aminoquinoline with a β-ketoester bearing the required methyl group could be a viable route. Alternatively, a transition metal-catalyzed cross-coupling reaction, such as a Sonogashira or Suzuki coupling, could be used to introduce the methyl group or a precursor to it onto a pre-functionalized naphthyridine or its precursor. The choice of strategy would be guided by the principles of retrosynthetic analysis, breaking down the target molecule into simpler, accessible starting materials.

Regiochemical Control in Functionalization

Achieving regiochemical control is a paramount challenge in the synthesis of polysubstituted heteroaromatic compounds like 3-Methylbenzo[f] researchgate.netchemrxiv.orgnaphthyridine. The inherent electronic nature of the naphthyridine system, with its electron-deficient pyridine rings, dictates the reactivity and selectivity of functionalization reactions.

Classical synthetic approaches such as the Friedländer, Skraup, Combes, and Doebner-von Miller reactions are foundational for constructing the naphthyridine core. nih.govnih.govmdpi.comnih.gov The regiochemical outcome of these reactions is largely determined by the substitution pattern of the precursors. For instance, in a Friedländer-type synthesis of a benzo[f] researchgate.netchemrxiv.orgnaphthyridine, the position of the methyl group on the final product is dictated by its location on the reacting ketone. To synthesize 3-Methylbenzo[f] researchgate.netchemrxiv.orgnaphthyridine, one would theoretically require a 3-aminoquinoline derivative condensed with a ketone bearing a methyl group at the appropriate position to form the second pyridine ring.

The regioselectivity of the Friedländer reaction can be influenced by the nature of the catalyst and reaction conditions. While traditional methods often employ harsh acidic or basic conditions, modern approaches utilize milder catalysts like ionic liquids, which can offer improved yields and selectivity. acs.org For instance, the [Bmmim][Im]-catalyzed Friedländer reaction has been shown to produce exclusive products in excellent yields with unsymmetrical ketones, highlighting the potential for regiochemical control. acs.org

Direct C-H functionalization represents a more contemporary and atom-economical approach to introducing substituents. However, the regioselectivity of such reactions on the benzo[f] researchgate.netchemrxiv.orgnaphthyridine nucleus is complex. The electron-deficient nature of the pyridine rings generally directs nucleophilic attack to the 2- and 4-positions, while electrophilic substitution is often difficult. The development of transition-metal-catalyzed C-H activation methodologies has opened new avenues for regioselective functionalization. For example, iridium-catalyzed C-H borylation has been effectively used for the regioselective functionalization of other electron-deficient heterocycles, suggesting a potential strategy for the controlled introduction of functional groups onto the benzo[f] researchgate.netchemrxiv.orgnaphthyridine scaffold, which could then be further elaborated to introduce a methyl group. nih.gov

Furthermore, the reactivity of existing functional groups on the benzo[f] researchgate.netchemrxiv.orgnaphthyridine core can be exploited for regioselective transformations. For instance, a chloro group can be selectively introduced and subsequently substituted by various nucleophiles to build molecular complexity at specific positions. researchgate.net

Principles of Atom Economy and Green Chemistry in Synthetic Pathway Design

The principles of green chemistry are increasingly integral to the design of synthetic routes for complex molecules like 3-Methylbenzo[f] researchgate.netchemrxiv.orgnaphthyridine. The goal is to develop processes that are not only efficient but also minimize waste and environmental impact. chemrxiv.orgoulu.fi

Atom Economy:

Atom economy, a concept developed by Barry Trost, is a key metric for evaluating the "greenness" of a chemical reaction. It calculates the proportion of reactant atoms that are incorporated into the desired product. Reactions with high atom economy are inherently more sustainable as they generate less waste.

For the synthesis of benzo[f] researchgate.netchemrxiv.orgnaphthyridines, multicomponent reactions (MCRs) often exhibit high atom economy. researchgate.net For example, a one-pot, three-component reaction to synthesize functionalized 1,8-naphthyridines has been reported, showcasing the efficiency of MCRs. rsc.org Similarly, the Ugi three-component reaction followed by an intramolecular aza-Diels-Alder cycloaddition offers a cascade process with high atom economy for the synthesis of 5-aryl-benzo[f] researchgate.netchemrxiv.orgnaphthyridines. researchgate.net

In contrast, classical named reactions like the Wittig or Grignard reactions often have poor atom economy due to the formation of stoichiometric byproducts. Modern synthetic strategies aim to replace such reactions with more atom-economical alternatives, such as catalytic C-H functionalization.

Green Chemistry Metrics:

Beyond atom economy, a range of other metrics are used to assess the environmental footprint of a synthetic process. These include the E-Factor (Environmental Factor), which quantifies the total waste produced per kilogram of product, and the Process Mass Intensity (PMI), which considers the total mass of all materials used (including water, solvents, and reagents) to produce a kilogram of the active pharmaceutical ingredient. oulu.fimdpi.com The Green Aspiration Level™ (GAL™) is another metric that provides a benchmark for the greenness of a process. mdpi.com

Green Synthetic Methodologies:

The application of green chemistry principles to the synthesis of naphthyridines involves several strategies:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or ethanol is a key objective. rsc.orgchegg.com Microwave-assisted organic synthesis (MAOS) in aqueous media has been successfully employed for the green synthesis of functionalized naphthyridines. researchgate.netfigshare.com

Catalysis: The use of catalysts, especially recyclable ones, is a cornerstone of green chemistry as it reduces the need for stoichiometric reagents and often allows for milder reaction conditions. figshare.com Metal-free catalytic systems, such as those employing organic dyes like methylene blue under visible light irradiation for Friedländer annulations, represent a significant advancement in green synthesis. nih.gov

Energy Efficiency: Microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods. researchgate.net

Renewable Feedstocks: While not yet widely implemented for benzo[f] researchgate.netchemrxiv.orgnaphthyridine synthesis, the use of starting materials derived from renewable resources is a future goal for sustainable chemical production.

Methodologies for Spectroscopic Characterization and Structural Elucidation of Novel Derivatives

The unambiguous determination of the structure of novel benzo[f] researchgate.netchemrxiv.orgnaphthyridine derivatives, including 3-Methylbenzo[f] researchgate.netchemrxiv.orgnaphthyridine, relies on a combination of modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are the most powerful tools for the structural elucidation of organic molecules.

¹H NMR: The proton NMR spectrum provides information about the number of different types of protons, their chemical environment (chemical shift), their multiplicity (splitting pattern), and their proximity to each other (coupling constants). For 3-Methylbenzo[f] researchgate.netchemrxiv.orgnaphthyridine, one would expect to see a characteristic singlet for the methyl group protons, typically in the range of δ 2.5-3.0 ppm. The aromatic region would display a complex pattern of doublets, triplets, and multiplets corresponding to the protons on the fused ring system. The exact chemical shifts and coupling constants would be crucial for confirming the substitution pattern. For example, the presence of a singlet in the aromatic region could indicate a proton without any adjacent proton neighbors, which can help in assigning the positions of substituents.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. The chemical shift of each carbon provides information about its hybridization and electronic environment. In the case of 3-Methylbenzo[f] researchgate.netchemrxiv.orgnaphthyridine, the methyl carbon would appear at a high field (typically δ 15-25 ppm). The aromatic carbons would resonate at lower fields (δ 110-160 ppm), with the carbons directly attached to nitrogen atoms appearing at the lower end of this range. Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for definitively assigning all proton and carbon signals and establishing the connectivity within the molecule. mdpi.com

Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern. High-resolution mass spectrometry (HRMS) is particularly valuable as it can determine the elemental composition of the molecule with high accuracy, thus confirming the molecular formula. The fragmentation pattern observed in the mass spectrum can provide clues about the structure of the molecule.

Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the functional groups present in a molecule. For 3-Methylbenzo[f] researchgate.netchemrxiv.orgnaphthyridine, the IR spectrum would show characteristic C-H stretching vibrations for the aromatic and methyl groups, as well as C=C and C=N stretching vibrations within the aromatic rings.

X-ray Crystallography:

Below is a table summarizing the expected spectroscopic data for 3-Methylbenzo[f] researchgate.netchemrxiv.orgnaphthyridine based on analysis of related compounds.

Spectroscopic Technique Expected Data for 3-Methylbenzo[f] researchgate.netchemrxiv.orgnaphthyridine
¹H NMR Methyl singlet (δ ~2.5-3.0 ppm), Complex aromatic signals (δ ~7.0-9.0 ppm)
¹³C NMR Methyl signal (δ ~15-25 ppm), Aromatic signals (δ ~110-160 ppm)
Mass Spectrometry (MS) Molecular ion peak corresponding to the molecular weight of C₁₃H₁₀N₂
Infrared (IR) Spectroscopy C-H (aromatic and aliphatic), C=C, C=N stretching vibrations

Elucidation of Structure Activity Relationships and Molecular Mechanisms of Biological Engagement

Mechanistic Investigations of 3-Methylbenzo[f]nih.govresearchgate.netnaphthyridine's Molecular Interactions with Biological Targets

The marine environment has proven to be a rich source of unique alkaloids with diverse bioactivities, including the benzonaphthyridines. nih.gov A novel derivative, 1-N-methyl-3-methylamino-[N-butanoic acid-3′-(9′-methyl-8′-propen-7′-one)-amide]-benzo[f] nih.govresearchgate.netnaphthyridine-2-one, was isolated from Streptomyces albogriseolus, a bacterium found in mangrove sediments. nih.gov This discovery identified benzo[f] nih.govresearchgate.netnaphthyridine as a class of microbial metabolites. nih.gov

Investigations into this class of compounds reveal a range of biological activities, including antineoplastic, antivirus, and anticancer properties. nih.gov The precise mechanisms underlying these activities are a subject of ongoing research. Preliminary bioinformatics analysis of the genome of the producing Streptomyces albogriseolus strain suggests the presence of gene clusters for polyketide synthases and phenazine (B1670421) biosynthesis, hinting at the complex biosynthetic pathways involved. nih.gov Further genetic and molecular studies are anticipated to clarify the production of these compounds and their specific interactions with cellular targets. nih.gov

Anticancer and Antiproliferative Research on Benzo[f]nih.govresearchgate.netnaphthyridine Analogues

Naphthyridine derivatives are recognized for their potential as anticancer agents, with some analogues demonstrating potent activity by inhibiting critical cellular processes. nih.gov Research into various substituted benzo- and dibenzonaphthyridines has revealed multiple mechanisms of anticancer action, including the inhibition of essential enzymes and the induction of cell death in specific cancer cell lines.

Topoisomerase enzymes are crucial for DNA replication and are a validated target for cancer chemotherapy. nih.govcu.edu.eg Certain chemotherapeutics, known as topoisomerase poisons, act by stabilizing the covalent complex formed between the enzyme and DNA, which leads to fatal DNA strand breaks during replication. cu.edu.egmdpi.com

While direct studies on 3-Methylbenzo[f] nih.govresearchgate.netnaphthyridine are limited, various related naphthyridine and fused tetracyclic analogues have been designed and evaluated as topoisomerase inhibitors. nih.govnih.gov For instance, dibenzo[c,h] nih.govnih.govnaphthyridinediones, which are structurally related to the indenoisoquinoline class of clinical Topoisomerase I (Top1) inhibitors, have been shown to retain Top1 inhibitory activity. nih.govnih.gov The mechanism involves the inhibitor binding to the DNA cleavage site and stabilizing the "cleavage complex," which prevents the resealing of the DNA strand. cu.edu.eg Some naphthyridines have also been found to inhibit topoisomerase II. nih.gov The development of dual topoisomerase I and II inhibitors is of particular interest as it may circumvent certain drug resistance mechanisms. mdpi.com

Kinase signaling pathways are often dysregulated in cancer, promoting cell survival, proliferation, and angiogenesis. Consequently, kinase inhibitors are a major class of targeted cancer therapies.

PDK-1 and Akt: The PI3K/PDK-1/Akt pathway is a critical signaling cascade for cell survival. A series of substituted benzo[c] researchgate.netnih.govnaphthyridines, isomeric to the benzo[f] nih.govresearchgate.netnaphthyridine core, were prepared and demonstrated good potency in inhibiting 3-phosphoinositide-dependent protein kinase-1 (PDK-1). nih.gov X-ray crystallography confirmed the binding of a benzo[c] researchgate.netnih.govnaphthyridine analogue to the PDK-1 enzyme. nih.gov

c-Met and VEGFR-2: The receptor tyrosine kinases c-Met and vascular endothelial growth factor receptor-2 (VEGFR-2) are key drivers of tumor angiogenesis and metastasis. nih.gov Inhibition of the VEGFR-2 signaling pathway is a well-established strategy in cancer therapy. nih.gov Dual inhibition of both c-Met and VEGFR-2 is a promising approach to overcome drug resistance. nih.gov While many quinazoline (B50416) derivatives are known dual inhibitors, this targeting strategy is a key area of exploration for various heterocyclic scaffolds in the search for new anticancer agents. nih.gov Several multi-target inhibitors that block VEGFR2 and c-Kit have been developed, such as Axitinib and Regorafenib. selleckchem.com

Analogues of benzo[f] nih.govresearchgate.netnaphthyridine and other naphthyridine isomers have demonstrated selective cytotoxicity against a range of human cancer cell lines. The specific cellular mechanisms for this cytotoxic distinction often relate to the induction of apoptosis, cell cycle arrest, and exploitation of specific tumor cell vulnerabilities. nih.govnih.gov

For example, a benzo[f] nih.govresearchgate.netnaphthyridine derivative isolated from Streptomyces albogriseolus showed anticancer potency against the HGC-27 human stomach carcinoma cell line. nih.gov A series of benzo[de] nih.govresearchgate.netnaphthyridin-7(8H)-ones were developed as potent PARP1 inhibitors, showing high potency against BRCA-deficient cells, such as the BRCA1-deficient MDA-MB-436 breast cancer cell line. nih.gov The mechanism of these PARP1 inhibitors involves inducing the accumulation of DNA double-strand breaks and impairing cell-cycle progression. nih.gov

Other naphthyridine derivatives have been evaluated against various cancer cell lines, including cervical cancer (HeLa), leukemia (HL-60, MOLT-4), prostate cancer (PC-3), colon cancer (HT-29), pancreatic cancer (BxPC-3), and breast cancer (MCF-7), showing a wide range of cytotoxic activities. nih.govnih.govresearchgate.net Studies on triazolo nih.govnih.govnaphthyridine-based thiazoles found that potent derivatives induced apoptosis, as evidenced by increased caspase-3/7 activity and modulation of Bcl2 and Bax gene expression. researchgate.net

Table 1: Cytotoxic Activity of Selected Naphthyridine Analogues Against Human Cancer Cell Lines

Antimicrobial and Antiviral Activity Assessments

The naphthyridine scaffold is an important pharmacophore found in compounds with a broad spectrum of biological activities, including antiviral and antimicrobial properties. researchgate.net Derivatives have shown activity against a range of viruses such as HIV, HCMV, HSV, and HCV, as well as various bacterial pathogens. researchgate.net

The first naphthyridine derivative introduced for clinical use as an antibacterial agent was nalidixic acid, a 1,8-naphthyridine (B1210474). nih.gov Its mechanism of action involves selectively and reversibly blocking bacterial DNA replication by inhibiting the A subunit of bacterial DNA gyrase. nih.gov This enzyme, a type II topoisomerase, is essential for bacterial survival and is a common target for antibiotics.

Many subsequently developed naphthyridine derivatives also function as DNA gyrase inhibitors. nih.govmdpi.com For example, a series of 7-methyl-1,8-naphthyridinone derivatives showed a moderate to high inhibitory effect against DNA gyrase, with IC₅₀ values ranging from 1.7–13.2 µg/mL. nih.gov

Beyond direct antibacterial action, some 1,8-naphthyridine derivatives that lack significant direct activity have been shown to potentiate the efficacy of conventional antibiotics like fluoroquinolones against multi-resistant bacterial strains. mdpi.com This suggests a synergistic effect, possibly through mechanisms like inhibiting bacterial efflux pumps, which are a major cause of antibiotic resistance. mdpi.com For instance, molecular docking studies of certain 1,8-naphthyridinesulfonamides suggest they can attenuate resistance in S. aureus by inhibiting the NorA efflux pump. nih.gov

Table 2: Antibacterial Mechanisms of Naphthyridine Derivatives

Table of Mentioned Compounds

Antifungal and Antimalarial Properties

While specific studies on the antifungal and antimalarial properties of 3-Methylbenzo[f] nih.govnih.govnaphthyridine are not extensively detailed in available research, investigations into structurally related compounds provide valuable insights. A series of 1,3-diaryl-benzo[f] nih.govnih.govnaphthyridine derivatives have been synthesized and evaluated, with some showing notable antifungal activity. researchgate.net For instance, a specific 1,3-diaryl analog demonstrated potent activity against the fungal strain Candida albicans with a minimum inhibitory concentration (MIC) of 0.05 µg/mL. researchgate.net This suggests that the benzo[f] nih.govnih.govnaphthyridine core is a promising scaffold for developing new antifungal agents.

Conversely, research into other naphthyridine isomers, such as benzo[b] nih.govmedchemexpress.comnaphthyridines, found that while they exhibited considerable growth inhibition in cancer cell lines, they were inactive against microbial strains like bacteria and Candida. nih.gov In the realm of antimalarial research, other heterocyclic structures, such as pyronaridine, a fused 1,5-naphthyridine (B1222797), have shown high activity against Plasmodium falciparum. nih.gov However, direct evidence linking the benzo[f] nih.govnih.govnaphthyridine scaffold to antimalarial effects is not prominent in the current literature.

Anti-Human Cytomegalovirus (HCMV) Activity Research

Currently, there is a lack of specific research investigating the activity of 3-Methylbenzo[f] nih.govnih.govnaphthyridine against the Human Cytomegalovirus (HCMV). The fight against HCMV has led to the approval of antiviral agents like Ganciclovir, a nucleoside analog that requires phosphorylation by the viral UL97 protein kinase to become active. nih.gov Research has also focused on compounds that block the virus from attaching to host cells. nih.gov These inhibitors often consist of sulfated polysaccharides that mimic heparan sulfate (B86663) proteoglycans (HSPGs) on the cell surface, competitively blocking the virus from docking. nih.gov While these strategies are central to anti-HCMV drug development, the potential role of benzo[f] nih.govnih.govnaphthyridine derivatives in this therapeutic area remains an unexplored field of study.

Receptor and Enzyme Modulation Studies Beyond Direct Cytotoxicity

Bombesin Receptor Subtype-3 (BRS-3) Agonism

Bombesin receptor subtype-3 (BRS-3) is an orphan G protein-coupled receptor implicated in regulating energy metabolism, making it a target for anti-obesity treatments. nih.govresearchgate.net Agonists of this receptor have been shown to increase metabolic rate and reduce food intake and body weight. nih.gov The development of selective BRS-3 agonists has primarily focused on peptide-based ligands and other small molecules, such as MK-5046. nih.govresearchgate.net Despite the therapeutic interest in BRS-3, there is no scientific literature to suggest that 3-Methylbenzo[f] nih.govnih.govnaphthyridine or its derivatives exhibit agonist activity at this receptor.

CB2 Selective Agonist Properties

The cannabinoid receptor 2 (CB2) is predominantly expressed in immune cells and its activation is associated with anti-inflammatory and antinociceptive effects without the psychoactive side effects linked to the CB1 receptor. nih.govresearchgate.net This has made selective CB2 agonists attractive therapeutic candidates. frontiersin.org The naphthyridine scaffold has been successfully utilized to develop potent and selective CB2 receptor ligands. Specifically, the 1,8-naphthyridin-2(1H)-one-3-carboxamide framework has proven to be a highly suitable core for developing ligands with high affinity and selectivity for the CB2 receptor. nih.gov However, there is currently no research available that specifically investigates or identifies CB2 selective agonist properties for the 3-Methylbenzo[f] nih.govnih.govnaphthyridine isomer.

Impact of Structural Modifications on Biological Activity

Role of Substituents at the C-3 Position and Aromatic Rings on Potency and Selectivity

The biological activity of the benzo[f] nih.govnih.govnaphthyridine scaffold is profoundly influenced by the nature and position of its substituents. Research has highlighted the critical role that aromatic rings and their substituents at the C-1 and C-3 positions play in determining the cytotoxic potency of these compounds. researchgate.net

A study involving a series of 1,3-diphenylbenzo[f] nih.govnih.govnaphthyridine derivatives demonstrated significant cytotoxic activities against a panel of human cancer cell lines. researchgate.net The substitution pattern on the aryl rings at positions C-1 and C-3 was shown to be a key determinant of this activity. Certain derivatives from this series exhibited the most promising cytotoxic profiles and were also found to be potent inhibitors of human topoisomerase IIα, a crucial enzyme in DNA replication and a well-known target for anticancer drugs. researchgate.net One particularly potent analog, compound 4l, was found to be more effective at inhibiting human Topoisomerase IIα than the reference drug etoposide (B1684455) at equivalent concentrations. researchgate.net Molecular docking studies suggest that the benzo[f] nih.govnih.govnaphthyridine ring system of these compounds intercalates between the DNA bases at the cleavage site of the enzyme. researchgate.net

Table 1: Cytotoxic Activity of Selected 1,3-Diaryl-benzo[f] nih.govnih.govnaphthyridine Derivatives GI₅₀ values represent the concentration required to inhibit cell growth by 50%. Data sourced from a study on 1,3-diphenylbenzo[f] nih.govnih.govnaphthyridine derivatives. researchgate.net

CompoundNCI-H23 (Lung) GI₅₀ (µM)HCT-15 (Colon) GI₅₀ (µM)NUGC-3 (Gastric) GI₅₀ (µM)ACHN (Renal) GI₅₀ (µM)PC-3 (Prostate) GI₅₀ (µM)MDA-MB-231 (Breast) GI₅₀ (µM)
Compound 2 1.721.861.951.982.982.30

This evidence underscores the importance of the C-3 position, where the methyl group of 3-Methylbenzo[f] nih.govnih.govnaphthyridine resides, as a key site for modification to modulate biological activity. The substitution of a simple methyl group with larger, substituted aryl rings can dramatically enhance cytotoxic potency and introduce new mechanisms of action, such as enzyme inhibition.

Comparative Biological Activity of Positional Isomers and Structure-Function Correlations

There is a notable absence of published research directly comparing the biological activity of 3-Methylbenzo[f] nih.govrjptonline.orgnaphthyridine with its other positional isomers. Structure-activity relationship (SAR) studies are crucial for understanding how the placement of the methyl group on the benzo[f] nih.govrjptonline.orgnaphthyridine scaffold influences its biological effects. Such studies would typically involve synthesizing a series of isomers (e.g., 1-methyl, 2-methyl, 4-methyl, etc.) and evaluating their activity in various biological assays. The resulting data would be essential for establishing clear structure-function correlations, which are fundamental for rational drug design.

While research on other classes of naphthyridine derivatives has demonstrated that the position of substituents can significantly impact cytotoxicity and other biological activities, this specific information is not available for 3-Methylbenzo[f] nih.govrjptonline.orgnaphthyridine. For instance, studies on other naphthyridine cores have shown that methyl substitution at certain positions can enhance cytotoxic potency against various cancer cell lines, while substitution at other positions may diminish or abolish activity. However, without direct experimental data on the positional isomers of methylbenzo[f] nih.govrjptonline.orgnaphthyridine, any discussion on its comparative activity would be purely speculative.

Computational Approaches in Biological Activity Prediction and Lead Optimization

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a specific target protein. This analysis provides insights into the binding affinity and the key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. A search of scientific databases for molecular docking studies specifically involving 3-Methylbenzo[f] nih.govrjptonline.orgnaphthyridine has not yielded any results.

While docking studies have been performed on related structures, such as 1,3-diphenylbenzo[f] nih.govrjptonline.orgnaphthyridine derivatives, these findings cannot be directly extrapolated to the 3-methyl analog. researchgate.net The presence and position of the methyl group would alter the molecule's steric and electronic properties, leading to different binding interactions and affinities with potential biological targets.

Theoretical Frameworks for Rational Drug Design

Rational drug design relies on the understanding of a biological target's structure and the mechanism of action of potential drug candidates. This knowledge is then used to design molecules with improved potency and selectivity. The development of a theoretical framework for the rational design of drugs based on the 3-Methylbenzo[f] nih.govrjptonline.orgnaphthyridine scaffold is hampered by the lack of fundamental biological and structural data.

Key components for building such a framework would include identified biological targets, experimental data on structure-activity relationships, and validated computational models. As this foundational information is not currently available in the public domain for 3-Methylbenzo[f] nih.govrjptonline.orgnaphthyridine, any efforts in rational drug design would be premature.

Advanced Theoretical and Computational Studies of Benzo F 1 2 Naphthyridine Systems

Electronic Structure Characterization via Quantum Chemical Methods

Quantum chemical methods are fundamental to elucidating the intrinsic electronic characteristics of molecules. These computational techniques solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within a molecule, which in turn govern its structure, stability, and properties.

Density Functional Theory (DFT) has emerged as a prominent and powerful computational method in chemistry and materials science due to its favorable balance of accuracy and computational cost. aps.orgscirp.org The theory is founded on the principle that the ground-state energy of a many-electron system can be determined from its electron density. aps.org For benzo[f] researchgate.netresearchgate.netnaphthyridine systems, DFT, particularly using hybrid functionals like B3LYP, has been shown to accurately predict molecular structures and various properties that align well with experimental findings. researchgate.netnih.govscirp.org

A key aspect of electronic structure characterization is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). derpharmachemica.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. derpharmachemica.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. scirp.orgnih.gov A smaller energy gap generally implies higher reactivity. nih.gov

From the HOMO and LUMO energies, several global quantum molecular descriptors can be calculated to quantify reactivity and stability. researchgate.netderpharmachemica.com These include chemical hardness (η), softness (σ), electronegativity (χ), chemical potential (µ), and the electrophilicity index (ω). researchgate.netnih.gov These descriptors for a given benzo[f] researchgate.netresearchgate.netnaphthyridine derivative can be calculated to predict its behavior in chemical reactions. For instance, a higher dipole moment, which is also calculated, can indicate improved binding properties in drug design contexts. scirp.org

Table 1: Representative Global Reactivity Descriptors Calculated via DFT (Note: This table is illustrative of the types of data generated for aza-aromatic systems using DFT, based on methodologies described for related heterocyclic compounds. scirp.orgnih.gov)

ParameterDefinitionSignificance
EHOMOEnergy of the Highest Occupied Molecular OrbitalElectron-donating ability
ELUMOEnergy of the Lowest Unoccupied Molecular OrbitalElectron-accepting ability
Energy Gap (ΔE)ELUMO - EHOMOChemical reactivity and stability
Hardness (η)(ELUMO - EHOMO) / 2Resistance to change in electron configuration
Softness (σ)1 / ηMeasure of molecular polarizability
Electronegativity (χ)-(EHOMO + ELUMO) / 2Ability to attract electrons
Chemical Potential (µ)"Escaping tendency" of electrons
Electrophilicity Index (ω)µ2 / (2η)Propensity to accept electrons

Further insights are gained from Natural Bond Orbital (NBO) analysis and mapping of the electrostatic potential (ESP). researchgate.netnih.gov NBO analysis provides information about charge distribution and bonding interactions within the molecule, while ESP maps visualize the electron-rich and electron-poor regions, highlighting sites susceptible to electrophilic or nucleophilic attack. nih.gov

Prediction of Reactivity and Mechanistic Pathways using Computational Models

Computational models are instrumental in predicting the chemical reactivity of benzo[f] researchgate.netresearchgate.netnaphthyridine derivatives and elucidating complex reaction mechanisms. These models allow for the exploration of reaction pathways that might be too fast or involve transient species that are difficult to observe experimentally.

The reactivity of the benzo[f] researchgate.netresearchgate.netnaphthyridine scaffold can be assessed by identifying the most likely sites for chemical attack. The nitrogen atoms in the naphthyridine core, being electronegative, typically represent nucleophilic centers. nih.gov Computational tools like Fukui functions and ESP maps are used to pinpoint specific atoms susceptible to electrophilic or nucleophilic reactions. nih.govnih.gov For example, in related aza-aromatic systems, the carbon atom of a cyano group has been identified as a site for electrophilic attack, while amine groups are primary nucleophilic locations. nih.gov

Computational studies have been used to investigate reaction mechanisms for the synthesis of complex heterocyclic systems, including derivatives of benzo[f] researchgate.netresearchgate.netnaphthyridine. researchgate.net For instance, the mechanism of the imino Diels-Alder reaction, a key step in synthesizing some 1,3-diphenylbenzo[f] researchgate.netresearchgate.netnaphthyridine derivatives, has been proposed and analyzed computationally. researchgate.net Similarly, the reactivity of related benzonaphthyridine systems in reactions with activated alkynes has been studied, revealing how substituents influence the reaction outcomes, such as favoring Stevens rearrangement products. mdpi.com In one study, the reaction of benzo[f] researchgate.netresearchgate.netnaphthyridin-7-amine with aromatic aldehydes was investigated, leading to an unexpected cyclization to form benzimidazonaphthyridines instead of the anticipated azomethines. researchgate.net

Furthermore, computational models employing transition state theory (TST) can estimate the kinetic parameters of a reaction, such as activation energies (energy barriers) and reaction rates. nih.govuni-muenchen.de By calculating the energy of reactants, transition states, and products, a complete energy profile of a reaction can be constructed, providing a detailed understanding of its feasibility and kinetics. uni-muenchen.de

Investigations into Non-Linear Optical (NLO) Properties of Naphthyridine Derivatives

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, enabling applications in optical switching, data storage, and other advanced photonic technologies. nih.govgrafiati.com Organic molecules, particularly those with extensive π-conjugated systems, are promising candidates for NLO materials. nih.gov

Theoretical calculations, primarily using DFT and its time-dependent extension (TD-DFT), are crucial for predicting and understanding the NLO properties of new molecules. researchgate.netrsc.org These methods are used to compute key NLO parameters such as the first hyperpolarizability (β) and the second hyperpolarizability (γ), which quantify the second- and third-order NLO responses, respectively. nih.govaps.org

Research into naphthyridine derivatives has shown that their NLO properties can be significantly enhanced by creating "push-pull" systems. rsc.org This design involves attaching electron-donating groups (push) and electron-accepting groups (pull) to the π-conjugated naphthyridine core. This arrangement facilitates intramolecular charge transfer upon excitation, leading to large hyperpolarizability values. Compared to the parent naphthyridine, these functionalized chromophores show a smaller HOMO-LUMO energy gap and higher NLO parameters. rsc.org The NLO response can be further tuned by considering the effects of solvents and dispersion. rsc.org

Table 2: Calculated Non-Linear Optical Properties for Representative Organic Chromophores (Note: This table illustrates typical NLO data obtained from DFT calculations for organic systems, as specific values for 3-Methylbenzo[f] researchgate.netresearchgate.netnaphthyridine are not available in the provided sources. The data structure is based on studies of other NLO chromophores. nih.govacs.org)

Compound/SystemLinear Polarizability ⟨α⟩ (esu)First Hyperpolarizability βtotal (esu)Second Hyperpolarizability ⟨γ⟩ (esu)Method/Basis Set
Reference ChromophoreValueValueValuee.g., M06/6-31G(d,p)
Derivative 1 (Push-Pull)ValueValueValuee.g., M06/6-31G(d,p)
Derivative 2 (Extended π-system)ValueValueValuee.g., M06/6-31G(d,p)

Studies have demonstrated that the NLO properties of materials can be dramatically enhanced in open-shell systems compared to traditional closed-shell molecules. aps.org This opens up new avenues for designing highly efficient NLO materials based on the benzo[f] researchgate.netresearchgate.netnaphthyridine scaffold by engineering its electronic state.

Computational Screening and De Novo Design of Novel Naphthyridine Architectures

Computational screening and de novo design represent a modern paradigm in materials science and drug discovery, enabling the rapid identification and optimization of novel molecular structures for specific functions. researchgate.netnih.gov These approaches use the benzo[f] researchgate.netresearchgate.netnaphthyridine scaffold as a starting point to build new molecules with enhanced properties.

In the context of drug discovery, computational screening involves using techniques like molecular docking to evaluate how a library of virtual compounds, based on the naphthyridine core, might interact with a biological target. researchgate.netnih.gov For example, 1,3-diphenylbenzo[f] researchgate.netresearchgate.netnaphthyridine derivatives have been designed and studied as potential cytotoxic agents. researchgate.net Molecular docking studies predicted that these compounds could bind to the DNA cleavage site of human topoisomerase IIα, a key enzyme in cancer proliferation, through π-π stacking interactions with DNA bases. researchgate.net Subsequent synthesis and in vitro testing confirmed that some of these designed compounds exhibited potent topoisomerase IIα inhibition. researchgate.net Similarly, novel benzo[b] researchgate.netaps.orgnaphthyridine derivatives were designed and evaluated computationally as potential monoamine oxidase (MAO) inhibitors for treating neurological disorders. mdpi.com

De novo design goes a step further by constructing entirely new molecules from scratch or by modifying a core structure to fit a specific active site or to achieve a desired electronic property. researchgate.net This approach is used to design new organic dyes for dye-sensitized solar cells (DSSCs) or novel NLO materials. researchgate.net By systematically modifying the substituents on the 3-Methylbenzo[f] researchgate.netresearchgate.netnaphthyridine core—for instance, by adding various electron-donating or -withdrawing groups—computational models can predict how these changes will affect the molecule's absorption spectrum, electronic properties, and NLO response, thereby guiding synthetic efforts toward the most promising candidates. rsc.orgresearchgate.net

Diverse Applications and Future Research Directions in Benzo F 1 2 Naphthyridine Chemistry

Development of Fluorescent Probes for Chemical Sensing and Detection, notably Heavy Metal Ions

The development of fluorescent molecular probes for detecting metal ions is a significant area of research, as these tools allow for the visualization and quantification of specific analytes in various environments. researchgate.net The intrinsic photophysical properties of polyaromatic heterocyclic systems, such as the benzo[f] researchgate.netnaphthyridine core, make them excellent candidates for the development of such sensors. The mechanism often involves a change in fluorescence—either turning "on" or "off"—upon binding to a target ion. researchgate.net

While direct studies on 3-Methylbenzo[f] researchgate.netnaphthyridine as a heavy metal sensor are not extensively documented, the broader class of naphthyridines and their derivatives have shown promise. The nitrogen atoms within the naphthyridine structure can act as binding sites (chelators) for metal ions. The electronic properties of the aromatic system, which govern its fluorescence, are highly sensitive to this binding event.

The introduction of a methyl group at the 3-position of the benzo[f] researchgate.netnaphthyridine core would subtly modify its electronic and photophysical properties. This substituent could enhance the quantum yield or alter the selectivity of the parent molecule for specific metal ions. Research into related heterocyclic systems demonstrates that functionalization is key to tuning the sensor's affinity and specificity. For instance, different derivatives of benzo[b] naphthyridine have been synthesized to explore their chemical reactivity and potential as bioactive agents. lookchem.com This suggests a clear research path for modifying the 3-Methylbenzo[f] researchgate.netnaphthyridine scaffold to create targeted fluorescent probes.

Table 1: Synthesized Benzo[f] researchgate.netnaphthyridine Derivatives and Their Primary Research Focus

DerivativeSynthesis MethodPrimary Application InvestigatedReference
5-Aryl-benzo[f] researchgate.netnaphthyridinesMicrowave-assisted Ugi-type/aza-Diels-Alder cascadeCore structures for bioactive products lookchem.com
1-CF3-benzo[f] researchgate.netnaphthyridineCyclocondensationSynthesis of novel heterocyclic systems lookchem.com
1,3-Diphenylbenzo[f] researchgate.netnaphthyridinesIntermolecular imino Diels-Alder reactionCytotoxic agents against human cancer cell lines researchgate.net

Emerging Roles in Material Science and Advanced Optical Technologies

The unique properties of the benzo[f] researchgate.netnaphthyridine scaffold extend beyond sensing to material science and optics. A significant finding is the natural occurrence of a Benzo[f] researchgate.netNaphthyridine compound isolated from Streptomyces albogriseolus, a bacterium sourced from mangrove sediments. researchgate.net This same bacterium has been utilized in the green synthesis of silver nanoparticles (AgNPs), which are known to exhibit potent antibacterial activity against various foodborne pathogens. researchgate.net

This intersection of a natural product scaffold with nanotechnology highlights an emerging role for these compounds. The benzo[f] researchgate.netnaphthyridine molecule could potentially act as a capping or stabilizing agent during nanoparticle synthesis, influencing the size, stability, and surface properties of the resulting nanomaterials. The optical properties of such hybrid materials are of significant interest, as the interaction between the nanoparticle's surface plasmon resonance and the organic molecule's fluorescence can lead to novel photophysical behaviors. researchgate.net

Furthermore, the rigid, planar structure and π-stacking capabilities of benzo[f] researchgate.netnaphthyridine derivatives make them suitable building blocks for organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic semiconductors. The ability to synthesize a variety of derivatives allows for the fine-tuning of electronic properties to meet the requirements of advanced optical technologies. researchgate.netlookchem.com

Interdisciplinary Research Opportunities and Collaborations Involving 3-Methylbenzo[f]chem960.comresearchgate.netnaphthyridine

The study of 3-Methylbenzo[f] researchgate.netnaphthyridine and its parent system is inherently interdisciplinary, bridging organic chemistry, microbiology, analytical chemistry, and material science.

Chemistry and Microbiology: The discovery of a benzo[f] researchgate.netnaphthyridine from a natural source, Streptomyces albogriseolus, opens up collaborative avenues. researchgate.net Chemists can work to synthesize the natural product and its analogs, like the 3-methyl derivative, while microbiologists can investigate the biosynthetic pathway of the compound and explore the bacterium's potential for producing other novel secondary metabolites.

Material Science and Medicine: The use of this class of compounds in conjunction with nanoparticles for antimicrobial applications presents a clear link between material science and medicine. researchgate.net Research could focus on developing new antimicrobial coatings or therapeutic agents based on these hybrid materials. The cytotoxic potential of related derivatives against cancer cells further underscores the opportunities for collaboration with medicinal chemists and oncologists to develop new therapeutic leads. researchgate.net

Analytical Chemistry and Environmental Science: The development of fluorescent probes based on the benzo[f] researchgate.netnaphthyridine scaffold for detecting heavy metals has direct applications in environmental monitoring. Collaborations could focus on creating robust sensors for field testing of water and soil contamination.

Unexplored Research Avenues and Grand Challenges in the Field of Benzo[f]chem960.comresearchgate.netnaphthyridine Science

Despite the progress made, significant research avenues and challenges remain in the field of benzo[f] researchgate.netnaphthyridine science.

One of the most immediate avenues is the systematic investigation of simple, substituted derivatives like 3-Methylbenzo[f] researchgate.netnaphthyridine . While complex derivatives have been synthesized, the fundamental photophysical and chemical properties of simpler analogs are not well-characterized. Understanding how a simple electron-donating group like methyl affects the system's fluorescence, metal-binding affinity, and solid-state packing is crucial for rational design in future applications.

A grand challenge lies in translating the promising in vitro results into practical applications. This includes:

Developing highly selective and sensitive sensors that can operate in complex biological or environmental matrices without interference from competing substances.

Optimizing the biocompatibility and targeted delivery of benzo[f] researchgate.netnaphthyridine-based therapeutic agents to minimize off-target effects.

Scaling up the synthesis of these complex heterocyclic systems. While methods like microwave-assisted synthesis have improved yields and reduced reaction times, creating these molecules on an industrial scale remains a hurdle. lookchem.com

Exploring the full scope of natural product derivatives. The isolation of a benzo[f] researchgate.netnaphthyridine from a microbial source suggests that other, potentially more potent or functional, analogs exist in nature. researchgate.net Exploring diverse ecosystems for new source organisms is a significant undertaking.

The future of benzo[f] researchgate.netnaphthyridine chemistry is rich with possibility, requiring interdisciplinary collaboration to unlock the full potential of this versatile heterocyclic scaffold.

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodYield (%)ConditionsKey Reference
Ugi-3CR/Aza-Diels-Alder65–70DMF, 100°C, 12 h
Pd-Catalyzed Coupling75Toluene, 110°C, 16 h
Cyclodehydration50–60AcOH, reflux, 24 h

Advanced: How can computational modeling optimize this compound derivatives for target-specific bioactivity?

Methodological Answer:
Machine learning (ML) and molecular docking are pivotal for predicting bioactivity:

  • QSAR Modeling : highlights SVM (RBF kernel) as the top-performing ML model for PIP4K2A inhibition prediction (R² = 0.98). Descriptors like topological polar surface area (TPSA) and logP dominate activity correlations.
  • Docking Studies : Molecular docking (e.g., AutoDock Vina) identifies binding poses in kinase pockets. For example, shows that 3-Methyl derivatives with trifluoromethyl groups enhance hydrophobic interactions in PIP4K2A’s ATP-binding site.

Q. Table 2: Key ML Model Performance Metrics

ModelR² (Training)Q² (Validation)Key Descriptors
SVM-RBF0.98450.8793TPSA, logP, H-bond donors
ANN0.95210.8012Molecular weight, ClogP

Basic: What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

  • ¹H/¹³C NMR : confirms long-range coupling (e.g., J = 5.8 Hz between H-4 and H-5) and distinct aromatic proton splitting patterns.
  • IR : Stretching vibrations at 1650–1680 cm⁻¹ (C=N) and 2900 cm⁻¹ (CH₃) confirm core structure ().
  • UV-Vis : λmax ≈ 320 nm (π→π* transitions) with shifts upon protonation ().

Advanced: How does substitution at the C-3 methyl position modulate biological activity?

Methodological Answer:
Substituents at C-3 significantly alter pharmacodynamics:

  • Antimicrobial Activity : shows 3-Methyl derivatives with pyridyl groups (e.g., 8-amino-2-(3-methyl-2-pyridyl)-1,7-naphthyridine) inhibit Staphylococcus aureus (MIC = 2 µg/mL).
  • Anticancer Activity : links bulkier substituents (e.g., trifluoromethyl) to enhanced cytotoxicity (IC₅₀ = 8.2 µM vs. MCF7 cells) via increased membrane permeability.

Q. Table 3: Structure-Activity Relationships

SubstituentBioactivity (IC₅₀/MIC)Mechanism
3-MethylMIC = 2 µg/mL (S. aureus)DNA gyrase inhibition
3-TrifluoromethylIC₅₀ = 8.2 µM (MCF7)Topoisomerase IIα inhibition

Basic: What in vitro assays evaluate the cytotoxicity of this compound derivatives?

Methodological Answer:

  • MTT Assay : uses this colorimetric method to quantify viability in cancer cell lines (e.g., MCF7, IC₅₀ values).
  • Disc Diffusion : applies this for antimicrobial screening (zone of inhibition ≥15 mm at 200 µg).

Advanced: How is this compound biosynthesized in natural sources like Streptomyces?

Methodological Answer:
identifies a gene cluster in Streptomyces albogriseolus MGR072 responsible for biosynthesis:

  • Key Enzymes : Nonribosomal peptide synthetases (NRPS) and cytochrome P450 oxidases assemble the naphthyridine core via oxidative coupling.
  • Heterologous Expression : Cloning the gene cluster into S. lividans confirms pathway validity (yield: 12 mg/L).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.